molecular formula C47H78O19 B2492658 Astragaloside VI

Astragaloside VI

Cat. No.: B2492658
M. Wt: 947.1 g/mol
InChI Key: FLPVEPQEIRRVKG-SXCMWBRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astragaloside VI is a bioactive saponin compound derived from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has garnered significant attention in recent years due to its potential therapeutic applications in treating various diseases and promoting overall health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Astragaloside VI involves several steps, starting from the extraction of the raw material, Astragalus membranaceus. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the saponins. The crude extract is then subjected to chromatographic techniques to purify this compound.

Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of advanced extraction techniques such as microwave-assisted extraction and ultrasonic extraction has been explored to enhance the yield and efficiency of the process. Additionally, response surface methodology has been employed to optimize the extraction conditions, ensuring maximum recovery of this compound .

Chemical Reactions Analysis

Types of Reactions: Astragaloside VI undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups into the molecule.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.

    Substitution: Substitution reactions involve the replacement of specific functional groups with others, using reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their enhanced bioactivity and potential therapeutic applications .

Scientific Research Applications

Chemistry:

  • Used as a starting material for synthesizing novel compounds with improved pharmacological properties.
  • Studied for its chemical reactivity and potential as a lead compound in drug discovery.

Biology:

Medicine:

  • Investigated for its potential in treating neurodegenerative diseases, cardiovascular diseases, and diabetes.
  • Shows promise in enhancing immune function and promoting overall health.

Industry:

Mechanism of Action

Astragaloside VI exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

    Astragaloside IV: Known for its anti-inflammatory and antioxidant properties, Astragaloside IV is widely studied for its potential in treating cardiovascular diseases and diabetes.

    Astragaloside VII: Exhibits immunomodulatory effects and is explored for its potential as a vaccine adjuvant.

Uniqueness of Astragaloside VI:

This compound continues to be a subject of extensive research, with ongoing studies exploring its full therapeutic potential and applications across various fields.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H78O19/c1-41(2)26(64-40-35(28(52)21(51)18-60-40)65-39-34(58)32(56)30(54)24(17-49)63-39)9-11-47-19-46(47)13-12-43(5)36(45(7)10-8-27(66-45)42(3,4)59)20(50)15-44(43,6)25(46)14-22(37(41)47)61-38-33(57)31(55)29(53)23(16-48)62-38/h20-40,48-59H,8-19H2,1-7H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,40-,43+,44-,45+,46-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPVEPQEIRRVKG-SXCMWBRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H78O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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